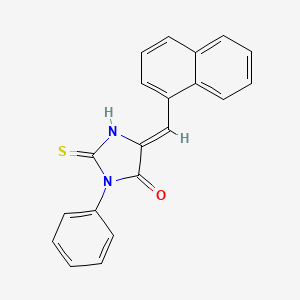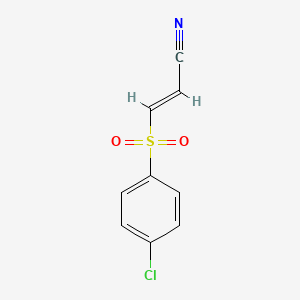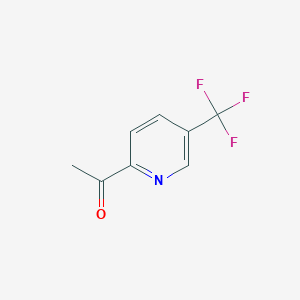
1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials to introduce various substituents on the pyridine ring or the ethanone part. For instance, one study describes the synthesis of a compound with a 1,3,4-oxadiazole nucleus by cyclizing 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide . Another study reports the synthesis of pyridine derivatives with antifungal activity through a series of chemical reactions, indicating the versatility of pyridine-based compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone has been elucidated using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray diffraction methods . These studies provide detailed information on the molecular geometry, electronic structure, and vibrational assignments, which are crucial for understanding the chemical behavior and potential biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of pyridine-based compounds is influenced by the substituents attached to the pyridine ring and the ethanone group. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity in various chemical reactions. For example, the introduction of a trifluoromethyl group, as in the case of the compound of interest, would increase the electrophilic character of the pyridine ring, potentially leading to different chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure. Compounds with a trifluoromethyl group on the pyridine ring, similar to the one of interest, are likely to exhibit unique properties such as increased lipophilicity, which can enhance their ability to penetrate biological membranes. The antimicrobial and antifungal activities of these compounds are often assessed through their minimum inhibitory concentration (MIC) values, indicating their potency against various microbial strains .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A derivative of 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone was synthesized and found to possess significant antimicrobial activity. This study underlines the potential of structurally related compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Quantum Mechanical Modeling
Research on the structural and vibrational properties of fluoromethylated-pyrrol derivatives, including 1-(5-(trifluoromethyl)-1H-pyrrol-2-yl)ethanone, was conducted using quantum mechanical modeling. This work provides valuable insights into the reactivity, structure, and vibrational properties of these compounds (Cataldo, Castillo, & Br, 2014).
Synthesis, Reactions, and Antiviral Activity
Another study focused on the synthesis, reactions, and evaluation of antiviral activities of derivatives related to 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone. This research contributes to the understanding of how structural modifications can enhance the antiviral potential of such compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis and Biological Activities
Derivatives containing the 1H-1,2,4-triazole moiety and the pyridine unit were synthesized and showed some antifungal and plant growth regulatory activities, highlighting the diverse biological applications of these compounds (Liu, Tao, Dai, Jin, & Fang, 2007).
Process Development for Antifungal Agents
The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, involves the use of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This study demonstrates the importance of precise stereochemistry in the development of effective antifungal medications (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).
Future Directions
properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRKSIGKZKKJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260987 | |
| Record name | 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Trifluoromethyl)pyridin-2-YL)ethanone | |
CAS RN |
248274-16-0 | |
| Record name | 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248274-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(Trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



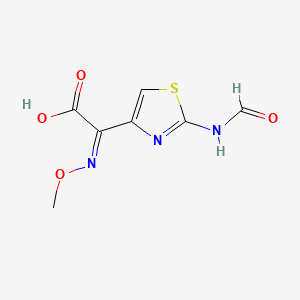
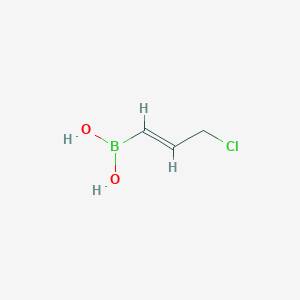


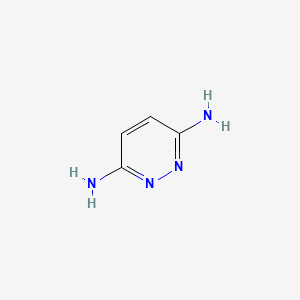
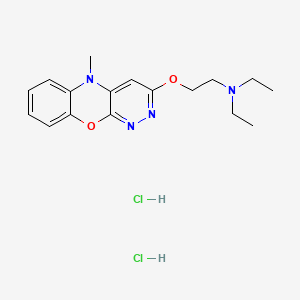
![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)


